molecular formula C9H8N2 B017320 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 108994-73-6

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B017320
CAS No.: 108994-73-6
M. Wt: 144.17 g/mol
InChI Key: CBSWJMBIOWVOOC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a cyclopentane ring and a pyridine ring, with a nitrile group attached to the third carbon of the pyridine ring. Its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium alkoxide solutions for cyclocondensation, Mn(OTf)2 for oxidation, and various alkylating agents for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like DMSO.

Major Products Formed

Major products formed from these reactions include various substituted derivatives of this compound, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues and alkylated derivatives .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile varies depending on its application. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption, following the Langmuir isotherm model . In biological systems, the compound’s mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, although detailed pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its fused ring system and the presence of a nitrile group, which imparts specific reactivity and potential biological activity. Its ability to act as a corrosion inhibitor and its role as an intermediate in pharmaceutical synthesis further highlight its versatility and importance in scientific research.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-5-7-4-8-2-1-3-9(8)11-6-7/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSWJMBIOWVOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6,7-dihydro-5H-[1]pyrindine (7.1 g, 46.2 mmol), sodium carbonate (980 mg, 9.25 mmol), potassium hexacyanoferrate(II)trihydrates (7.81 g, 18.5 mmol), palladium(II) acetate (104 mg, 462 μmol) and butyldi-1-adamantylphosphine (497 mg, 1.39 mmol) was dissolved in N-methyl-2-pyrrolidinone (46.2 ml), the solution flushed with argon and heated to 160° C. for 16 hours. After cooling to 23° C., the mixture was poured into water, extracted with dichloromethane, the combined extracts dried over sodium sulphate and the solvent evaporated leaving a dark blue liquid. The crude material was purified by silica gel flash chromatography with n-heptane/ethyl acetate to give the 6,7-dihydro-5H-[1]pyrindine-3-carbonitrile as a white solid (4.82 g, 72% yield). MS (ISP): m/z=145.1 [M+H]+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
980 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium hexacyanoferrate(II)trihydrates
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
104 mg
Type
catalyst
Reaction Step One
Quantity
497 mg
Type
catalyst
Reaction Step One
Quantity
46.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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